molecular formula C7H6BrNO B183517 1-(3-Bromopyridin-4-YL)ethanone CAS No. 111043-06-2

1-(3-Bromopyridin-4-YL)ethanone

Cat. No.: B183517
CAS No.: 111043-06-2
M. Wt: 200.03 g/mol
InChI Key: JCSJIVMVXJQSDE-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-YL)ethanone is an organic compound with the molecular formula C7H6BrNO and a molecular weight of 200.03 g/mol It is a brominated derivative of pyridine, characterized by a bromine atom attached to the third position of the pyridine ring and an ethanone group at the fourth position

Scientific Research Applications

1-(3-Bromopyridin-4-YL)ethanone has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified with the hazard code Xi . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . Personal protective equipment should be used and adequate ventilation should be ensured .

Mechanism of Action

Action Environment

The action, efficacy, and stability of 1-(3-Bromopyridin-4-YL)ethanone can be influenced by various environmental factors . These can include the pH of the environment, the presence of other molecules, and temperature. For instance, the electrophilic nature of bromopyridines can be affected by the pH of the environment, potentially influencing the compound’s interaction with its targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopyridin-4-YL)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-N-methoxy-N-methylpyridine-4-carboxamide with methylmagnesium iodide . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to ensure the stability of the reactants and products.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to meet industrial standards. Techniques such as recrystallization, distillation, and chromatography are commonly employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopyridin-4-YL)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products:

    Substitution: Products include various substituted pyridines.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include alcohols and other reduced derivatives.

Comparison with Similar Compounds

1-(3-Bromopyridin-4-YL)ethanone can be compared with other brominated pyridine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-(3-bromopyridin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO/c1-5(10)6-2-3-9-4-7(6)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSJIVMVXJQSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90549610
Record name 1-(3-Bromopyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111043-06-2
Record name 1-(3-Bromopyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90549610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-bromopyridin-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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